N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide
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Overview
Description
N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both aromatic and aliphatic components, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Glycyl Intermediate: The initial step involves the reaction of glycine with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide to form N-[(2-Methylphenyl)methyl]glycine.
Coupling with L-Lysine: The glycyl intermediate is then coupled with L-lysine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of automated synthesis equipment, purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings in the compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of reduced aromatic rings or aliphatic amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methylphenethylamine: Shares the 2-methylphenyl group but differs in its overall structure and applications.
N-Butyl-N-(2-methylbutanoyl)glycyl-N-(4-methylphenyl)glycinamide: Similar in having a glycyl and 4-methylphenyl group but differs in the aliphatic components.
Uniqueness
N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and functionalizations, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
918435-99-1 |
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Molecular Formula |
C23H32N4O2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(2S)-6-amino-N-(4-methylphenyl)-2-[[2-[(2-methylphenyl)methylamino]acetyl]amino]hexanamide |
InChI |
InChI=1S/C23H32N4O2/c1-17-10-12-20(13-11-17)26-23(29)21(9-5-6-14-24)27-22(28)16-25-15-19-8-4-3-7-18(19)2/h3-4,7-8,10-13,21,25H,5-6,9,14-16,24H2,1-2H3,(H,26,29)(H,27,28)/t21-/m0/s1 |
InChI Key |
HUACMBNJQZBVFR-NRFANRHFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNCC2=CC=CC=C2C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNCC2=CC=CC=C2C |
Origin of Product |
United States |
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